molecular formula C18H14ClN3O B3036983 4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine CAS No. 400088-54-2

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine

Cat. No. B3036983
CAS RN: 400088-54-2
M. Wt: 323.8 g/mol
InChI Key: WQJGMXWYAIGQFY-SFQUDFHCSA-N
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Description

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine, also known as “4-CPP”, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine family of compounds and is an analog of the neurotransmitter serotonin. 4-CPP has been studied for its effects on the central nervous system, as well as its potential applications in drug research and development.

Scientific Research Applications

Synthesis and Structural Studies

  • A facile synthesis method for related pyrimidine compounds was developed, leading to products characterized by spectral analyses and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
  • Another study synthesized and confirmed the structure of similar pyrimidine derivatives through X-ray analysis, contributing to the understanding of their molecular configuration (Liu, He, & Ding, 2007).

Quantum Chemical Characterization

  • Quantum chemistry methods identified hydrogen bonding sites in pyrimidine derivatives, providing insights into their molecular interactions (Traoré et al., 2017).

Crystal Structure Analysis

  • Research on N-(4-chlorophenyl) derivatives of pyrimidine revealed their crystal structure, enhancing the understanding of their molecular geometry (Repich et al., 2017).

properties

IUPAC Name

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-14-6-8-15(9-7-14)23-17(12-13-4-2-1-3-5-13)16-10-11-21-18(20)22-16/h1-12H,(H2,20,21,22)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJGMXWYAIGQFY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=NC(=NC=C2)N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=NC(=NC=C2)N)/OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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